2-(3,3-Dimethylbutyl)pyrrolidine
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Overview
Description
2-(3,3-Dimethylbutyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3,3-dimethylbutyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the halogenated compound used.
Scientific Research Applications
2-(3,3-Dimethylbutyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
2-Methylpyrrolidine: A similar compound with a methyl group instead of a 3,3-dimethylbutyl group.
Pyrrolidine-2,5-dione: A derivative with a dione functional group.
Uniqueness
2-(3,3-Dimethylbutyl)pyrrolidine is unique due to the presence of the bulky 3,3-dimethylbutyl group, which can influence its steric properties and biological activity. This makes it a valuable compound for studying structure-activity relationships and designing new molecules with specific properties .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-(3,3-dimethylbutyl)pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-10(2,3)7-6-9-5-4-8-11-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
TXUDJGMBGCIFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1CCCN1 |
Origin of Product |
United States |
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